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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are representative examples for a

dopamine reuptake inhibitor with the characteristics of O-2172. As of the latest literature review,

specific in vivo experimental protocols for O-2172 have not been published. Therefore, the

methodologies provided are based on standard practices in preclinical neuroscience and

pharmacology for evaluating novel psychostimulant compounds. Researchers should adapt

these protocols based on their specific experimental goals and in accordance with institutional

and national guidelines for animal welfare.

Introduction to O-2172
O-2172 is a carbacyclic analog of methylphenidate developed by Organix Inc. It functions as a

potent and selective dopamine transporter (DAT) inhibitor.[1][2] In vitro studies have

demonstrated its high affinity for the DAT, with an IC50 value of 47 nM, while showing

significantly lower affinity for the serotonin transporter (SERT), with an IC50 value of 7000 nM.

[3] This profile suggests that O-2172 acts as a stimulant by increasing extracellular dopamine

concentrations in the brain. Its structural similarity to methylphenidate, a widely studied

compound, provides a strong basis for designing relevant in vivo experiments to characterize

its pharmacokinetic, efficacy, and toxicological profiles.
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The primary mechanism of action for O-2172 is the blockade of the dopamine transporter

(DAT) on the presynaptic neuron. This inhibition prevents the reuptake of dopamine from the

synaptic cleft, leading to an increased concentration and prolonged action of dopamine on

postsynaptic receptors.
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Mechanism of Dopamine Reuptake Inhibition by O-2172.

Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile

of O-2172 in a relevant animal model (e.g., Sprague-Dawley rats).

Protocol 3.1: Single-Dose Pharmacokinetics in Rats
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 250-300g.

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access

to food and water.

Formulation: Prepare O-2172 in a suitable vehicle (e.g., 20% Captisol® or 0.5%

methylcellulose in sterile water).

Dose Administration:

Intravenous (IV): 1 mg/kg via tail vein injection.
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Intraperitoneal (IP): 5 mg/kg.

Oral (PO): 10 mg/kg via oral gavage.

Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein or saphenous

vein into EDTA-coated tubes at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24

hours post-dose.

Sample Processing: Centrifuge blood samples at 4°C to separate plasma. Store plasma at

-80°C until analysis.

Bioanalysis: Quantify O-2172 concentrations in plasma using a validated Liquid

Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.)

using non-compartmental analysis with software such as Phoenix WinNonlin.

Data Presentation: Hypothetical Pharmacokinetic
Parameters of O-2172

Parameter
Intravenous (1
mg/kg)

Intraperitoneal (5
mg/kg)

Oral (10 mg/kg)

Cmax (ng/mL) 250 ± 35 450 ± 60 300 ± 50

Tmax (h) 0.08 (5 min) 0.5 (30 min) 1.0

AUC (0-t) (ng*h/mL) 400 ± 50 1500 ± 200 2200 ± 300

Half-life (t1/2) (h) 2.5 ± 0.4 3.0 ± 0.5 3.2 ± 0.6

Bioavailability (%) 100 ~75 ~55

In Vivo Efficacy Protocols
Protocol 4.1: Locomotor Activity Assessment
Objective: To evaluate the psychostimulant effects of O-2172 by measuring changes in

spontaneous locomotor activity in mice.
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Workflow for the Locomotor Activity Experiment.

Animal Model: Male C57BL/6 mice (n=8-12 per group), 8-10 weeks old.

Apparatus: Open-field activity chambers equipped with infrared beams to automatically track

movement.

Procedure: a. Transport mice to the testing room at least 1 hour before the experiment to

acclimate. b. Place each mouse into an activity chamber for a 60-minute habituation period.

c. After habituation, remove mice and administer the vehicle or O-2172 (e.g., 1, 3, 10, 30

mg/kg, IP). d. Immediately return the mice to the same activity chambers. e. Record

locomotor activity (e.g., total distance traveled, rearing frequency) for 120 minutes.
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Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the

session. Use ANOVA to compare dose groups to the vehicle control group.

Data Presentation: Hypothetical Dose-Response of O-
2172 on Locomotion

Treatment Group (mg/kg, IP) Total Distance Traveled (meters, 120 min)

Vehicle 150 ± 25

O-2172 (1) 250 ± 40

O-2172 (3) 600 ± 75

O-2172 (10) 1200 ± 150

O-2172 (30) 950 ± 120 (showing stereotypy/decline)

Protocol 4.2: In Vivo Microdialysis
Objective: To measure extracellular dopamine levels in the nucleus accumbens following

systemic administration of O-2172.
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Workflow for the In Vivo Microdialysis Experiment.

Animal Model: Male Sprague-Dawley rats (n=6-8 per group), 280-350g.
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Surgical Procedure: Under anesthesia, stereotaxically implant a guide cannula targeting the

nucleus accumbens. Allow 5-7 days for recovery.

Microdialysis: a. On the day of the experiment, gently insert a microdialysis probe through

the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a

constant flow rate (e.g., 1 µL/min). c. Allow a 2-hour equilibration period. d. Collect 3-4

baseline samples (20 minutes each). e. Administer O-2172 (e.g., 5 mg/kg, IP) or vehicle. f.

Continue collecting samples for at least 3 hours post-injection.

Neurochemical Analysis: Analyze the dopamine content in the dialysate samples using High-

Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Data Analysis: Express post-injection dopamine levels as a percentage of the average

baseline concentration. Compare treatment groups using a two-way repeated measures

ANOVA.

Data Presentation: Hypothetical Effect of O-2172 on
Dopamine Efflux

Time (min)
% Baseline Dopamine
(Vehicle)

% Baseline Dopamine (O-
2172, 5 mg/kg)

-40 to -20 100 ± 10 98 ± 12

-20 to 0 102 ± 8 101 ± 9

0 to 20 95 ± 11 250 ± 30

20 to 40 98 ± 9 450 ± 55

40 to 60 105 ± 13 500 ± 60

60 to 80 101 ± 10 420 ± 50

80 to 100 97 ± 12 300 ± 40

100 to 120 99 ± 11 200 ± 25

In Vivo Toxicology Protocols
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Protocol 5.1: Acute Toxicity Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs

of toxicity following a single administration of O-2172.

Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per group).

Dose Administration: Administer single doses of O-2172 via the intended clinical route (e.g.,

PO) at escalating levels (e.g., 50, 150, 500 mg/kg). Include a vehicle control group.

Observations:

Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing,

convulsions) continuously for the first 4 hours and then daily for 14 days.

Record body weights prior to dosing and on days 7 and 14.

Endpoint: At day 14, perform a gross necropsy on all animals. Collect major organs and

tissues for histopathological examination if significant findings are observed.

Data Analysis: Summarize mortality, clinical signs, body weight changes, and necropsy

findings for each dose group to establish the MTD.

Data Presentation: Hypothetical Acute Toxicity
Observations for O-2172

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12762857?utm_src=pdf-body
https://www.benchchem.com/product/b12762857?utm_src=pdf-body
https://www.benchchem.com/product/b12762857?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12762857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose (mg/kg, PO) Mortality Key Clinical Signs
Gross Necropsy
Findings

Vehicle 0/6 No observable signs No abnormalities

50 0/6
Transient hyperactivity

(first 2 hours)
No abnormalities

150 0/6

Hyperactivity, tremors,

piloerection (first 6

hours)

No abnormalities

500 2/6

Severe tremors,

convulsions,

hypothermia

Gastric irritation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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